molecular formula C7H5NOS2 B11770704 5-Hydroxybenzo[d]thiazole-2(3H)-thione

5-Hydroxybenzo[d]thiazole-2(3H)-thione

Cat. No.: B11770704
M. Wt: 183.3 g/mol
InChI Key: PYFGEWYBIKHXIY-UHFFFAOYSA-N
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Description

5-Hydroxybenzo[d]thiazole-2(3H)-thione (CAS 89677-89-4) is a high-purity benzothiazole derivative supplied for advanced chemical and pharmaceutical research. This compound, with the molecular formula C 7 H 5 NOS 2 and a molecular weight of 183.24 g/mol, is characterized by a hydroxy-substituted benzothiazole thione structure . The SMILES notation for this molecule is Oc1cc2nc(S)sc2cc1, which accurately represents its molecular architecture . As a member of the benzothiazole class, this compound is part of a crucial group of heterocyclic compounds ubiquitous in nature and of significant interest in scientific development . Benzothiazole derivatives are recognized as important pharmaceutical intermediates due to their wide spectrum of pharmacological and biological activities. Research into these analogs has explored their potential as fungicides, anti-tuberculosis agents, anti-malarials, anti-convulsants, and anti-inflammatory drugs, and they have also been investigated for applications in treating diabetes and cancer . The specific substitution pattern of the 5-hydroxy and 2-thione groups on the benzothiazole core makes this a valuable building block for medicinal chemistry and drug discovery programs, particularly in the synthesis and evaluation of novel bioactive molecules. Please note that this product is intended For Research Use Only and is not approved for diagnostic, therapeutic, or personal use. Handle with appropriate care, as this compound may have specific hazard classifications .

Properties

IUPAC Name

5-hydroxy-3H-1,3-benzothiazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NOS2/c9-4-1-2-6-5(3-4)8-7(10)11-6/h1-3,9H,(H,8,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYFGEWYBIKHXIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)NC(=S)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 5 Hydroxybenzo D Thiazole 2 3h Thione and Analogous Systems

General Synthetic Strategies for Thiazole-2(3H)-thiones

The thiazole-2(3H)-thione core is a versatile heterocyclic scaffold, and its synthesis has been approached through several effective methods, including multicomponent reactions and various cyclization strategies.

Three-component reactions offer an efficient pathway to thiazole-2(3H)-thiones by combining multiple starting materials in a single step. organic-chemistry.org A notable example involves the reaction of chalcones, isothiocyanates, and elemental sulfur under basic conditions, which provides good yields of the desired products. organic-chemistry.org Another approach utilizes the reaction of primary amines, carbon disulfide, and nitroepoxides. researchgate.net

More recently, a protocol for synthesizing thiazole-2-thiones from nitrobenzene, chalcones, and carbon disulfide has been described. researchgate.net This method proceeds via a [3+2] cycloaddition reaction. researchgate.net Additionally, multicomponent reactions involving CS₂, sulfoxonium ylides, and primary or secondary amines can lead to the formation of thiazole-2-thiones or their precursors. organic-chemistry.org

Table 1: Examples of Three-Component Reactions for Thiazole-2(3H)-thione Synthesis

Reactant 1 Reactant 2 Reactant 3 Key Conditions Reference
Chalcones Isothiocyanates Elemental Sulfur Base-catalyzed organic-chemistry.org
Primary Amines Carbon Disulfide Nitroepoxides - researchgate.net
Nitrobenzene Chalcones Carbon Disulfide NaOH researchgate.net

Cyclization reactions are a cornerstone in the synthesis of the thiazole-2(3H)-thione ring system. One strategy involves an oxidative cascade cyclization of enaminones with elemental sulfur. organic-chemistry.org This method is noted for its broad substrate tolerance and good to excellent yields. organic-chemistry.org

Another approach is the organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement followed by a 5-exo-dig cyclization of N-propargylamines. acs.orgnih.gov This methodology can be extended to the synthesis of thiazole-2(3H)-thione derivatives. nih.gov The classic Hantzsch thiazole (B1198619) synthesis, which involves the reaction of α-haloketones with thioamides, provides a foundational method for constructing the thiazole ring. youtube.com

Approaches to Benzo[d]thiazole-2(3H)-thione Derivatives

The synthesis of the specific benzo[d]thiazole-2(3H)-thione scaffold often starts from substituted anilines or related precursors.

Commercially available benzo[d]thiazol-2-ol can serve as a starting material for various derivatives. nih.gov Through nucleophilic substitution reactions, alkyl or benzyl (B1604629) groups can be introduced. nih.gov For instance, reaction with 1,2-dibromoethane (B42909) can yield 2-(2-bromoethoxy)benzo[d]thiazole, which can be further reacted with substituted phenols. nih.gov

2-Aminobenzothiazoles are versatile precursors for a range of derivatives. uokerbala.edu.iq The synthesis of hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives has been developed, providing building blocks for further functionalization. nih.gov This involves the cyclization of 4-aminobenzoates with potassium thiocyanate (B1210189) (KSCN) and bromine in acetic acid. nih.gov

The general synthesis of 2-aminobenzothiazoles often involves the reaction of an appropriately substituted aniline (B41778) with KSCN and bromine. For example, to synthesize methyl 2-aminobenzo[d]thiazole-6-carboxylate, methyl 4-aminobenzoate (B8803810) is treated with KSCN and then bromine in acetic acid. nih.gov

Functionalization and Substitution Strategies for Hydroxyl-Containing Benzothiazole-2(3H)-thiones

Once the hydroxylated benzothiazole-2(3H)-thione core is established, further modifications can be made. For instance, the hydroxyl group on the benzene (B151609) ring can be alkylated. nih.gov In the presence of an unprotected 2-amino group, selective etherification of a hydroxyl group can be achieved using Williamson ether synthesis with various alkylating agents and a base like potassium carbonate in a suitable solvent. nih.gov

The synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)benzo[d]thiazol-6-ol has been achieved from the corresponding 6-methoxy derivative by treatment with boron tribromide (BBr₃) to cleave the ether and unmask the hydroxyl group. nih.gov This demonstrates a deprotection strategy to obtain the desired hydroxyl functionality.

Hydrolysis and Reduction Processes

The synthesis of functionalized benzothiazoles often involves hydrolysis and reduction steps to introduce or modify substituents on the benzene ring. For instance, the synthesis of derivatives of 2-aminobenzothiazoles with N-functionalized groups can be achieved from the corresponding nitro-derivatives. nih.gov This process typically involves the pre-protection of the 2-amino group, followed by the reduction of the nitro group to an amino group, which can then be further functionalized. nih.gov

A notable example is the synthesis of compounds with high anti-inflammatory activity from 6-nitro-2-aminobenzothiazole. nih.gov This multi-step synthesis involves acylation, sulfonylation, or addition reactions after the initial protection and reduction steps. nih.gov Similarly, the reduction of 4-nitrophenyl benzothiazoles using reagents like tin(II) chloride (SnCl₂) can yield the corresponding 4-aminophenyl benzothiazoles. nih.gov

Hydrolysis is another key process, particularly in the synthesis of bis-benzothiazoles. In one method, benzidine (B372746) reacts with potassium thiocyanate in the presence of bromine to form bis(benzothiazole)diamine. nih.gov Subsequent hydrolysis of this intermediate with potassium hydroxide (B78521) (KOH) yields 3,3'-bis(mercapto)benzidine, a key precursor for synthesizing various bis-substituted benzothiazoles. nih.gov

Protecting Group Chemistry in Hydroxy-Substituted Derivatives

The synthesis of hydroxy-substituted benzothiazoles often necessitates the use of protecting groups to prevent unwanted reactions at the hydroxyl functionality. nih.gov The choice of protecting group is crucial and depends on its stability under various reaction conditions and the ease of its removal. organic-chemistry.orgtcichemicals.com

A common strategy involves protecting the hydroxyl group as a silyl (B83357) ether, such as a tert-butyldimethylsilyl (TBDMS) ether. nih.gov This group is advantageous because it can be easily removed during the work-up process. nih.gov For example, in the synthesis of methyl 2-amino-4-hydroxybenzo[d]thiazole-6-carboxylate and methyl 2-amino-5-hydroxybenzo[d]thiazole-6-carboxylate, the tert-butyldimethylsilyl group was successfully employed to protect the hydroxyl group during the cyclization step. nih.gov

Other protecting groups for hydroxyl functions include:

Acetyl (Ac): Removed by acid or base. libretexts.org

Benzoyl (Bz): More stable than the acetyl group and is also removed by acid or base. libretexts.org

Benzyl (Bn): Typically removed by hydrogenolysis. libretexts.org

β-Methoxyethoxymethyl ether (MEM): Cleaved under acidic conditions. libretexts.org

Methoxymethyl ether (MOM): Removed by acid. libretexts.org

Trityl (Tr): Due to its steric bulk, it can selectively protect less hindered hydroxyl groups and is removed under acidic conditions. tcichemicals.com

The selective protection and deprotection of functional groups are fundamental in multi-step organic synthesis, enabling the targeted modification of complex molecules. organic-chemistry.orgwikipedia.org

Table 1: Common Protecting Groups for Hydroxyl Functions and Their Removal Conditions

Protecting GroupAbbreviationRemoval Conditions
tert-ButyldimethylsilylTBDMSAcid or fluoride (B91410) ion
AcetylAcAcid or base
BenzoylBzAcid or base, more stable than Ac
BenzylBnHydrogenolysis
β-Methoxyethoxymethyl etherMEMAcid
Methoxymethyl etherMOMAcid
TritylTrAcid and hydrogenolysis

Innovative Synthetic Pathways and Green Chemistry Approaches

Recent advancements in the synthesis of benzothiazole-2(3H)-thiones and related systems have focused on developing more efficient and environmentally friendly methods. These include the use of nanocatalysts and one-pot synthesis techniques.

Utilizing Nanocatalysts in Thiazole-2(3H)-thione Synthesis

While specific examples utilizing nanocatalysts for the direct synthesis of 5-Hydroxybenzo[d]thiazole-2(3H)-thione are not prevalent in the provided search results, the broader application of novel catalysts in thiazole synthesis points to a promising area of research. For instance, a green approach for synthesizing thiazole derivatives has been developed using a chitosan-grafted hydrogel as a biocatalyst under ultrasonic irradiation. acs.org This method highlights the potential for using biocompatible and reusable catalysts to improve the environmental footprint of synthetic processes. acs.org

Another innovative approach involves the use of brick-derived clay as an inexpensive, non-toxic, and reusable catalyst for the one-pot synthesis of benzothiazole-tethered imidazole (B134444) derivatives. orientjchem.org This catalyst demonstrated high efficiency, reducing reaction times and simplifying workup procedures. orientjchem.org

One-Pot Synthesis Techniques

One-pot synthesis offers a significant advantage in terms of efficiency and sustainability by reducing the number of sequential steps, purifications, and solvent usage. umich.edu Several one-pot methods for the synthesis of benzothiazole (B30560) derivatives have been reported.

One such method involves the reaction of 2-aminophenols with elemental sulfur and sodium chlorodifluoroacetate to produce 3-difluoromethyl benzoxazole-2-thiones in good yields. nih.gov This reaction proceeds through a presumed cyclization with thiocarbonyl fluoride followed by N-difluoromethylation. nih.gov

Another example is the one-pot tandem reaction of benzyl halides with o-aminobenzenethiol in dimethyl sulfoxide (B87167) (DMSO) to yield benzothiazoles. organic-chemistry.org This method avoids the need for an additional oxidant and proceeds under mild conditions. organic-chemistry.org The mechanism involves the in situ generation of a benzaldehyde (B42025) from the benzyl halide, which then reacts with the o-aminothiophenol. organic-chemistry.org

Furthermore, a solvent-free, one-pot method for synthesizing 2-mercaptobenzimidazoles from o-phenylenediamine (B120857) derivatives and ammonium (B1175870) thiocyanate has been developed, showcasing a greener alternative to traditional methods. umich.edu

Table 2: Examples of One-Pot Syntheses for Benzazole Derivatives

ReactantsProductCatalyst/ConditionsReference
2-Aminophenol, Sodium Chlorodifluoroacetate, Elemental Sulfur3-Difluoromethyl benzoxazole-2-thionesNaOt-Bu nih.gov
Benzyl Halides, o-AminobenzenethiolBenzothiazolesDMSO, no additional oxidant organic-chemistry.org
o-Phenylenediamine derivatives, Ammonium Thiocyanate2-MercaptobenzimidazolesNH₄Cl (catalytic), solvent-free umich.edu
2-Aminothiophenols, Alcohols2-Substituted BenzothiazolesPhotocatalyst, visible light nih.gov

These innovative synthetic strategies demonstrate a clear trend towards more sustainable and efficient methods for constructing the benzothiazole scaffold and its derivatives.

Investigations into the Biological Activities of 5 Hydroxybenzo D Thiazole 2 3h Thione and Its Derivatives

Anticancer Activity Research

The anticancer potential of 5-Hydroxybenzo[d]thiazole-2(3H)-thione is an area of scientific curiosity, primarily fueled by the known activities of its derivatives. However, direct and detailed research on this specific compound is limited.

In Vitro Cytotoxicity Against Various Cancer Cell Lines

There is a notable absence of publicly available data detailing the in vitro cytotoxic effects (IC50 values) of 5-Hydroxybenzo[d]thiazole-2(3H)-thione against a range of common cancer cell lines, including A549 (lung), MCF-7 (breast), SKOV3 (ovarian), HepG2 (liver), Caco-2 (colorectal), HCT116 (colorectal), and HeLa (cervical). While numerous studies have explored the cytotoxicity of various benzothiazole (B30560) derivatives, this specific hydroxy-substituted thione has not been a focus of these investigations.

Mechanisms of Anticancer Action

The precise mechanisms through which 5-Hydroxybenzo[d]thiazole-2(3H)-thione might exert any anticancer effects are yet to be elucidated. Research into the broader family of benzothiazoles has pointed to several potential pathways.

The inhibition of tubulin polymerization is a key mechanism for many anticancer agents, leading to a disruption of microtubule dynamics, mitotic arrest, and ultimately, apoptosis. While some benzothiazole derivatives have been identified as tubulin polymerization inhibitors, there is no specific research confirming this activity for 5-Hydroxybenzo[d]thiazole-2(3H)-thione.

Inducing apoptosis, or programmed cell death, is a hallmark of effective cancer therapies. Studies on other benzothiazole derivatives have shown that they can trigger apoptosis through the intrinsic mitochondrial pathway. nih.govmdpi.comnih.gov This involves the regulation of pro- and anti-apoptotic proteins, leading to the release of cytochrome c and the activation of caspases. nih.govnih.gov However, whether 5-Hydroxybenzo[d]thiazole-2(3H)-thione activates these specific apoptotic pathways in cancer cells has not been experimentally verified.

Many chemotherapeutic agents function by arresting the cell cycle at specific checkpoints, preventing cancer cells from proliferating. The loss of functional checkpoint responses is a common feature of cancer cells, making them vulnerable to agents that target these pathways. nih.gov While some benzothiazole derivatives have been shown to cause cell cycle arrest, the specific effects of 5-Hydroxybenzo[d]thiazole-2(3H)-thione on the cell cycle phases of cancer cells have not been reported.

Antimicrobial Activity Studies

Antibacterial Efficacy

Derivatives of benzothiazole-2(3H)-thione have shown notable antibacterial activity against a spectrum of both Gram-positive and Gram-negative bacteria.

Gram-Positive Bacteria:

Staphylococcus aureus : Numerous studies have highlighted the effectiveness of benzothiazole derivatives against Staphylococcus aureus. medipol.edu.trnanochemres.orgmdpi.com For instance, certain 6-benzoyl-3-substitutedmethylbenzo[d]thiazole-2(3H)-thione derivatives have exhibited significant minimum inhibitory concentration (MIC) values against this pathogen. medipol.edu.tr Similarly, other thiazole (B1198619) derivatives have demonstrated moderate to good growth inhibitory effects on S. aureus. nanochemres.orgnanochemres.org Some newly synthesized benzothiazole derivatives, particularly those incorporating a pyrazolone (B3327878) ring, showed superior activity against S. aureus, with one compound exhibiting an MIC of 0.025 mM, outperforming standard drugs like ampicillin. mdpi.comnih.gov

Bacillus subtilis : Thiazole-2(3H)-thione derivatives have also been found to have moderate growth inhibitory effects on Bacillus subtilis. nanochemres.orgnanochemres.org

Streptococcus pyogenes : While specific data on 5-Hydroxybenzo[d]thiazole-2(3H)-thione is limited, broader studies on benzothiazole derivatives have shown potent activity against Streptococcus pyogenes. nih.gov

Gram-Negative Bacteria:

Escherichia coli : The antibacterial potential of benzothiazole derivatives extends to Escherichia coli. medipol.edu.trekb.eg Some thiazole derivatives have shown activity against E. coli, although in some cases, this was less potent than against Gram-positive bacteria. nih.govresearchgate.net

Pseudomonas aeruginosa : Research has explored the use of thiazole analogues to target Pseudomonas aeruginosa. nih.govnih.gov While some benzothiazole derivatives have shown activity against this bacterium, others have demonstrated limited efficacy. medipol.edu.trresearchgate.net

Klebsiella pneumoniae : The emergence of resistant strains of Klebsiella pneumoniae has spurred research into new antimicrobial agents, with benzothiazole derivatives being one area of investigation. medipol.edu.tr

Interactive Data Table: Antibacterial Efficacy of Benzothiazole Derivatives

Bacterial Strain Compound Type Observed Activity Reference(s)
Staphylococcus aureus6-benzoyl-3-substitutedmethylbenzo[d]thiazole-2(3H)-thioneGood MIC values medipol.edu.tr
Staphylococcus aureusThiazole-2(3H)-thione derivativesModerate growth inhibition nanochemres.orgnanochemres.org
Staphylococcus aureusBenzothiazole-pyrazolone derivativesMIC of 0.025 mM mdpi.comnih.gov
Bacillus subtilisThiazole-2(3H)-thione derivativesModerate growth inhibition nanochemres.orgnanochemres.org
Streptococcus pyogenesBenzothiazole derivativesPotent activity nih.gov
Escherichia coliBenzothiazole derivativesActive medipol.edu.trekb.eg
Pseudomonas aeruginosaThiazole analoguesInvestigated as a target nih.govnih.gov
Klebsiella pneumoniaeBenzothiazole derivativesInvestigated as a potential agent medipol.edu.tr
Inhibition of Bacterial Enzymes

The antibacterial action of these compounds is often attributed to their ability to inhibit essential bacterial enzymes.

DNA Gyrase and Topoisomerase IV : Benzothiazole-based compounds have been identified as potent inhibitors of DNA gyrase and topoisomerase IV, crucial enzymes for bacterial DNA replication. nih.govnih.gov Optimized series of 4,5,6,7-tetrahydrobenzo[d]thiazole-based inhibitors have demonstrated improved inhibition of these enzymes from both Staphylococcus aureus and Escherichia coli, with IC50 values in the nanomolar range. nih.gov

β-ketoacyl-acyl carrier protein synthase III (FabH) : Thiazole derivatives have been evaluated as potent inhibitors of FabH, a key enzyme in bacterial fatty acid synthesis. nih.govresearchgate.netbohrium.com Some of these compounds exhibited FabH inhibition with IC50 values ranging from 5.8 µM to 48.1 µM. nih.govresearchgate.net

GlcN-6-P synthase : While not directly linked to 5-Hydroxybenzo[d]thiazole-2(3H)-thione in the provided context, the broader class of benzothiazoles has been investigated for its inhibitory effects on various bacterial enzymes.

Antifungal Efficacy

In addition to their antibacterial properties, derivatives of 5-Hydroxybenzo[d]thiazole-2(3H)-thione have also been investigated for their effectiveness against fungal pathogens.

Candida albicans : Several studies have reported the antifungal activity of benzothiazole-2-thione derivatives against Candida albicans. medipol.edu.tr Synthesized 6-benzoyl-3-substitutedmethylbenzo[d]thiazole-2(3H)-thione derivatives, in particular, have been highlighted as potential effective antifungal agents against Candida species. medipol.edu.tr

Aspergillus niger : Benzo[d]thiazole derivatives have demonstrated significant antifungal activity against Aspergillus niger, with some compounds showing notable efficacy at concentrations of 50–75 μg/mL. nih.gov

Enzyme Inhibition and Receptor Ligand Studies

Beyond their antimicrobial actions, these compounds have been studied for their ability to inhibit various enzymes and interact with cellular receptors, indicating a broader therapeutic potential.

Tyrosinase Inhibition

A series of 2(3H)-thiazole thiones has been synthesized and evaluated for their ability to inhibit tyrosinase, a key enzyme in melanin (B1238610) production. nih.gov One derivative, 3-methyl-4-phenyl-2(3H)-thiazole thione, demonstrated tyrosinase inhibitory activity that surpassed that of kojic acid, a well-known tyrosinase inhibitor. nih.govnih.gov Interestingly, the study found no direct correlation between the presence of a phenolic hydroxyl group and the potency of tyrosinase inhibition. nih.gov

Cyclooxygenase (COX-1/COX-2) and Lipoxygenase (LOX) Inhibition

Derivatives of thiazole and thiazolidinone have been investigated as inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are involved in inflammatory pathways.

COX-1/COX-2 Inhibition : Certain thiazole derivatives have been identified as selective inhibitors of COX-2. bdpsjournal.orgnih.gov For example, some 5,6-diarylimidazo[2.1-b]thiazole derivatives are potent and selective COX-2 inhibitors. nih.gov In another study, novel 2-thio-diarylimidazole derivatives showed varying inhibitory effects on COX-1 and COX-2, with some compounds exhibiting higher selectivity for one isoform over the other. nih.gov

LOX Inhibition : The structure-activity relationship of thiazole derivatives has revealed that some compounds possess LOX inhibitory activity. nih.govresearchgate.net The introduction of an adamantanyl substituent at a specific position on the thiazole ring was associated with good LOX inhibitory activity. nih.gov

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibition

Benzothiazole derivatives have emerged as promising inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in cancer therapy due to its role in angiogenesis. semanticscholar.orgnih.govbohrium.commdpi.com Several studies have designed and synthesized novel benzothiazole hybrids that act as potent VEGFR-2 inhibitors. semanticscholar.orgnih.govbohrium.com One such derivative, a benzothiazole-thiazolidine-2,4-dione hybrid, emerged as a highly active inhibitor of VEGFR-2 with an IC50 of 91 nM. semanticscholar.orgbohrium.com Other research has also identified new series of VEGFR-2 inhibitors with IC50 values in the micromolar and nanomolar ranges. dovepress.com

Interactive Data Table: Enzyme and Receptor Inhibition by Benzothiazole Derivatives

Target Compound Type Key Findings Reference(s)
Tyrosinase2(3H)-thiazole thionesSome derivatives more potent than kojic acid. nih.govnih.gov
COX-25,6-diarylimidazo[2.1-b]thiazole derivativesPotent and selective inhibitors. nih.gov
COX-1/COX-22-thio-diarylimidazole derivativesVarying selectivity for COX isoforms. nih.gov
LOXThiazole derivatives with adamantanyl substituentGood inhibitory activity. nih.gov
VEGFR-2Benzothiazole-thiazolidine-2,4-dione hybridIC50 of 91 nM. semanticscholar.orgbohrium.com
VEGFR-2Various benzothiazole derivativesIC50 values in the micromolar and nanomolar ranges. dovepress.com

Sigma Receptor (σ-1, σ-2) Ligand Binding and Modulation

Derivatives of the benzo[d]thiazol-2(3H)-one scaffold, the core structure of 5-Hydroxybenzo[d]thiazole-2(3H)-thione, have been investigated for their ability to bind to sigma (σ) receptors. researchgate.netmdpi.com These receptors, classified into σ-1 and σ-2 subtypes, are implicated in various neurological conditions and are considered important targets for therapeutic drug design. researchgate.net The σ-1 receptor is a chaperone protein involved in calcium signaling, while the σ-2 receptor is often overexpressed in tumor cells. researchgate.netnih.gov

Structure-activity relationship (SAR) studies on a series of benzo[d]thiazol-2(3H)-one analogues have revealed that modifications to the linker length, aryl substitution, and alkylamine ring size significantly influence binding affinity and selectivity for σ-1 and σ-2 receptors. researchgate.netmdpi.com For instance, a library of these analogues demonstrated that many compounds possess low nanomolar affinity for both receptor subtypes. researchgate.net One particular derivative, compound 8a (structure not specified in the source), displayed a high affinity for σ-1 receptors with a Ki value of 4.5 nM and a 483-fold selectivity over σ-2 receptors. researchgate.netmdpi.com The binding affinities were determined using radioligand binding assays in rat liver membranes, with ³H-pentazocine for σ-1 and [³H]DTG for σ-2 receptors. researchgate.net

Table 1: Sigma Receptor Binding Affinities of Representative Benzo[d]thiazol-2(3H)-one Derivatives Binding affinity (K~i~) is the concentration of a ligand that will bind to half the binding sites at equilibrium. A lower K~i~ value indicates a higher binding affinity.

Compoundσ-1 Ki (nM)σ-2 Ki (nM)Selectivity (σ-2/σ-1)
Derivative 1 1.6 ± 0.1->1000 (guinea-pig brain)
Compound 8a 4.52172483

Data sourced from references researchgate.netmdpi.com.

Other Biochemical Target Interactions (e.g., Rab7b protein, BSA, PHD2)

Rab7b Protein

The Rab7b protein, a member of the Rab GTPase family, is involved in endosomal trafficking. nih.govnih.gov Altered expression of Rab7b has been linked to the differentiation of malignant cells, making it a target for anticancer drug development. nih.govnih.gov Studies on thiazole-based thiosemicarbazones, which share the thiazole core, have explored their potential as inhibitors of Rab7b. nih.gov Molecular docking studies suggest that these thiazole derivatives can fit into the binding site of the Rab7b protein. nih.govnih.gov This interaction is considered a potential mechanism for their observed anticancer activity against cell lines like MCF-7. nih.gov

Bovine Serum Albumin (BSA)

The interaction between drug candidates and serum albumins, such as bovine serum albumin (BSA), is crucial as it affects their distribution and availability in the body. The binding of thiazole derivatives to BSA has been investigated using various spectroscopic techniques. mdpi.com For example, the interaction between 5,6-Dihydroimidazo[2,1-b]thiazole-2-carbaldehyde and BSA was studied by observing the quenching of BSA's intrinsic fluorescence. mdpi.com These studies help in determining binding constants (K), the number of binding sites, and the nature of the interaction, confirming that thiazole-based compounds can bind to BSA, which may influence their pharmacokinetic properties. mdpi.com

Prolyl Hydroxylase Domain 2 (PHD2)

Prolyl hydroxylase domain 2 (PHD2) is an enzyme that plays a key role in the cellular response to hypoxia by regulating the stability of hypoxia-inducible factors (HIFs). Inhibition of PHD2 is a therapeutic strategy for conditions like anemia. Research has shown that compounds with an N-hydroxythiazole scaffold can act as potent inhibitors of PHD2. Structure-guided optimization of these derivatives has been performed to improve their potency and selectivity. Crystallographic studies have revealed that these N-hydroxythiazole compounds can compete with the enzyme's natural substrates at the active site. This suggests that the 5-hydroxybenzo[d]thiazole-2(3H)-thione scaffold has the potential to be explored for PHD2 inhibition.

Antioxidant Activity Investigations

The antioxidant potential of compounds containing the thiazole and benzothiazole scaffold has been a subject of extensive research. Antioxidants protect cells from damage caused by free radicals and reactive oxygen species (ROS). The evaluation of antioxidant activity is commonly performed using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

Derivatives of benzimidazole-2-thione and thiazole have demonstrated significant radical scavenging capabilities. For instance, certain hydroxyl-containing benzimidazole-2-thione derivatives were effective in both ABTS and DPPH assays. The presence of a hydroxyl group is often crucial for antioxidant activity, as it can donate a hydrogen atom to neutralize free radicals. Similarly, various newly synthesized thiazole derivatives have shown promising results in DPPH assays, with their activity sometimes being comparable to standard antioxidants like ascorbic acid. The antioxidant mechanism is often attributed to hydrogen atom transfer (HAT) or single-electron transfer (SET) processes.

Table 2: Antioxidant Activity of Thiazole Derivatives in Radical Scavenging Assays IC~50~ is the concentration of an antioxidant substance that is required to scavenge 50% of the initial free radicals. A lower IC~50~ value indicates higher antioxidant activity.

Assay MethodCompound TypeResultReference
DPPH Assay Thiazole DerivativesShowed significant scavenging activity.
ABTS Assay Benzimidazole-2-thione DerivativesAll tested compounds showed scavenging activity.
Nitric Oxide Scavenging 1,3,4-Oxadiazole-2-thione DerivativesCompounds were effective scavengers.
Hydrogen Peroxide Scavenging 1,3,4-Oxadiazole-2-thione DerivativesCompounds demonstrated scavenging capacity.

Structure Activity Relationship Sar Elucidation of 5 Hydroxybenzo D Thiazole 2 3h Thione and Its Analogs

Impact of Substituent Groups on Biological Potency

The biological activity of benzothiazole (B30560) derivatives is intricately linked to the nature and position of substituent groups on the bicyclic ring system. These substitutions can modulate the compound's electronic properties, lipophilicity, and steric profile, thereby influencing its interaction with biological targets.

Influence of Hydroxyl Group Position and Modification

While specific comparative studies on the positional isomers of hydroxy-substituted benzo[d]thiazole-2(3H)-thione are not extensively documented, research on related benzothiazole systems provides valuable insights. For instance, in a series of benzo[d]thiazole-hydrazone analogues, it was observed that the presence of electron-donating groups, such as a hydroxyl (-OH) or methoxy (B1213986) (-OCH3) group, on the phenyl ring generally increased antibacterial activity. nih.govnih.gov This suggests that a hydroxyl group at the 5-position of the benzothiazole ring, being an electron-donating group, could be favorable for antibacterial potency.

Modification of the hydroxyl group, such as through etherification to an alkoxy group, can significantly impact biological activity. For example, studies on 6-methoxybenzo[d]thiazole-2(3H)-thione have highlighted its diverse biological profile, including antimicrobial and anti-inflammatory effects. This indicates that converting the 5-hydroxyl group to a 5-methoxy group could be a viable strategy to modulate the biological activity of the parent compound. However, a direct comparison of the 5-hydroxy versus 5-methoxy derivatives in the same assay is needed for a conclusive SAR understanding.

Effects of Aromatic and Heteroaromatic Moieties

The introduction of aromatic and heteroaromatic moieties to the benzothiazole scaffold is a common strategy to enhance biological activity. In the context of benzo[d]thiazole-hydrazones, the incorporation of a thiophene (B33073) or indole (B1671886) ring resulted in good antimicrobial activities. nih.gov This suggests that derivatizing 5-Hydroxybenzo[d]thiazole-2(3H)-thione with such heteroaromatic systems could be a promising avenue for developing potent antimicrobial agents.

Furthermore, the nature of the substituent on an attached phenyl ring can have a differential effect on the type of biological activity observed. For instance, in one study, electron-donating groups on the phenyl ring of benzo[d]thiazole-hydrazones favored inhibitory activity against H+/K+ ATPase, while electron-withdrawing groups like fluoro, chloro, bromo, and nitro groups enhanced anti-inflammatory activity. nih.gov This highlights the nuanced role of electronic effects in directing the pharmacological profile of these compounds.

The following table summarizes the effect of different substituents on the biological activity of benzothiazole derivatives, which can be extrapolated to the 5-hydroxy analog.

Compound ClassSubstituentEffect on Biological ActivityReference
Benzo[d]thiazole-hydrazonesElectron-donating groups (-OH, -OCH3)Increased antibacterial activity nih.gov
Benzo[d]thiazole-hydrazonesElectron-withdrawing groups (-Cl, -NO2, -F, -Br)Increased antifungal activity nih.gov
Benzo[d]thiazole-hydrazonesThiophene, Indole moietiesGood antimicrobial activities nih.gov
Benzo[d]thiazole-hydrazonesElectron-donating groups (-OH, -OCH3) on phenyl ringFavored H+/K+ ATPase inhibition nih.gov
Benzo[d]thiazole-hydrazonesElectron-withdrawing groups (-F, -Cl, -Br, -NO2) on phenyl ringFavored anti-inflammatory activity nih.gov

Role of Linker Length and Ring Size

The length of a linker connecting the benzothiazole core to another functional group and the size of any attached rings are critical determinants of biological potency. While specific studies on 5-Hydroxybenzo[d]thiazole-2(3H)-thione are scarce, research on other benzothiazole derivatives provides valuable principles. For instance, in a series of (thio)urea benzothiazole derivatives, the nature of the substituents and their lipophilicity, which can be influenced by linker length and ring size, were found to be important for anticonvulsant activity. mdpi.com Generally, an optimal linker length is required to position the key pharmacophoric features correctly within the target's binding site.

Stereochemical Considerations and Diastereoselectivity

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, can have a profound impact on its biological activity. Chiral centers within a molecule can lead to enantiomers or diastereomers, which may exhibit different potencies and even different pharmacological effects.

Physicochemical Properties and Activity Correlations

The biological activity of a compound is not solely dependent on its structure but also on its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME) profile. Key properties include lipophilicity (logP), acidity (pKa), and solubility.

Quantitative structure-activity relationship (QSAR) studies aim to correlate these physicochemical properties with biological activity. For thiazole (B1198619) derivatives, QSAR models have been developed to predict their activity as 5-lipoxygenase inhibitors, highlighting the importance of descriptors related to the molecule's electronic and steric properties. laccei.org

A study on 2(3H)-thiazole thiones as tyrosinase inhibitors found no direct correlation between the potency of tyrosinase inhibition and the presence of a phenolic hydroxyl group, which would influence properties like pKa and antioxidant potential. nih.gov This suggests that for some targets, specific structural interactions may be more critical than general physicochemical properties.

The following table lists some key physicochemical properties and their general importance in drug design.

Physicochemical PropertyDescriptionImportance in Drug DiscoveryReference
Lipophilicity (logP) The measure of a compound's solubility in a lipid versus an aqueous phase.Affects membrane permeability, absorption, and distribution. researchgate.net
Acidity (pKa) The acid dissociation constant, indicating the extent of ionization at a given pH.Influences solubility, receptor binding, and membrane transport. researchgate.net
Solubility The maximum amount of a substance that can be dissolved in a solvent.Crucial for formulation and bioavailability. researchgate.net
Molecular Weight The mass of a molecule.Often correlated with permeability and diffusion across membranes. researchgate.net

Computational and Theoretical Investigations of 5 Hydroxybenzo D Thiazole 2 3h Thione

Molecular Docking Studies with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For derivatives of the benzo[d]thiazole scaffold, these studies are crucial in identifying potential biological targets and elucidating mechanisms of action at a molecular level.

Ligand-Protein Interaction Analysis

Studies on various benzothiazole (B30560) derivatives reveal that their interaction with protein active sites is often characterized by a combination of hydrogen bonds, hydrophobic interactions, and sometimes pi-sulfur or pi-pi stacking interactions. For 5-Hydroxybenzo[d]thiazole-2(3H)-thione, the hydroxyl (-OH) group at the 5-position and the N-H and C=S groups within the thiazole-2(3H)-thione ring are key features for forming specific interactions.

It is anticipated that the hydroxyl group and the nitrogen atom of the thiazole (B1198619) ring can act as hydrogen bond donors and acceptors, respectively. The sulfur atom in the thione group can also participate in hydrogen bonding. The benzene (B151609) ring of the benzothiazole core provides a source of hydrophobic and aromatic interactions, allowing for van der Waals forces and potential pi-pi stacking with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan in a protein's binding pocket.

Table 1: Predicted Ligand-Protein Interactions for 5-Hydroxybenzo[d]thiazole-2(3H)-thione Based on Analogous Compounds

Interaction TypeParticipating Group on LigandPotential Interacting Amino Acid Residues
Hydrogen Bonding5-Hydroxy (-OH) groupAsp, Glu, Ser, Thr, His
Thiazole N-H groupAsp, Glu, Gln, Asn
Thione (C=S) groupArg, Lys, His
Hydrophobic InteractionsBenzene ringAla, Val, Leu, Ile, Pro, Met
Pi-Pi StackingBenzene ringPhe, Tyr, Trp

Binding Affinity and Inhibition Constant Predictions

The binding affinity (often expressed as a binding energy or dissociation constant, Kd) and the inhibition constant (Ki) are critical parameters predicted by molecular docking studies to quantify the strength of the interaction between a ligand and its target protein. Lower values typically indicate a more potent interaction. For a series of benzo[d]thiazol-2(3H)one analogues, which are structurally related to the title compound, binding affinities for sigma receptors have been reported in the low nanomolar range. mdpi.com For example, a specific derivatized 2(3H)-benzothiazolone showed a Ki of 0.56 nM for the σ1 receptor. mdpi.com While these values are for a different, albeit related, chemical series, they suggest that the benzothiazole scaffold can be a potent pharmacophore. It is plausible that 5-Hydroxybenzo[d]thiazole-2(3H)-thione could exhibit significant binding affinities to various enzymes or receptors, which would need to be confirmed by specific docking studies against relevant biological targets.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict a range of molecular properties.

Electronic Structure Analysis (e.g., HOMO, LUMO, Energy Gap)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the electron-donating ability, while the LUMO energy relates to the electron-accepting ability. The HOMO-LUMO energy gap is an important parameter for determining molecular stability and reactivity.

For analogous benzothiazole derivatives, DFT calculations have been employed to determine these electronic parameters. The presence of substituents on the benzothiazole ring significantly influences the energies of the frontier orbitals and the energy gap. The hydroxyl group on 5-Hydroxybenzo[d]thiazole-2(3H)-thione, being an electron-donating group, would be expected to raise the energy of the HOMO and potentially decrease the HOMO-LUMO gap compared to the unsubstituted benzothiazole-2(3H)-thione, thereby increasing its reactivity.

Table 2: Predicted Electronic Properties of 5-Hydroxybenzo[d]thiazole-2(3H)-thione from DFT Calculations (Conceptual)

ParameterPredicted Trend/Significance
HOMO EnergyRelatively high, indicating good electron-donating capability.
LUMO EnergyLowered by the conjugated system.
HOMO-LUMO Energy GapA smaller gap suggests higher chemical reactivity and potential for charge transfer within the molecule.

Molecular Reactivity Predictions

Global reactivity descriptors derived from DFT calculations, such as electronegativity (χ), chemical hardness (η), and global electrophilicity index (ω), provide quantitative measures of a molecule's reactivity.

Electronegativity (χ) : Measures the ability of a molecule to attract electrons.

Chemical Hardness (η) : Measures the resistance to change in electron distribution or charge transfer. A smaller value indicates a more reactive "softer" molecule.

Global Electrophilicity Index (ω) : Quantifies the electrophilic nature of a molecule.

Based on studies of substituted benzothiazoles, it can be inferred that the introduction of a hydroxyl group would modulate these reactivity descriptors. The electron-donating nature of the -OH group would likely decrease the electrophilicity and chemical hardness compared to unsubstituted or electron-withdrawing group-substituted analogs.

Vibrational Spectroscopic Analysis in Conjunction with DFT

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrations of atoms. DFT calculations are highly effective in predicting vibrational frequencies and aiding in the assignment of experimental spectral bands.

For 5-Hydroxybenzo[d]thiazole-2(3H)-thione, characteristic vibrational modes would include:

O-H stretching from the hydroxyl group, typically appearing as a broad band in the high-frequency region of the IR spectrum.

N-H stretching from the thiazole ring.

C=S stretching of the thione group.

C-S stretching within the thiazole ring.

Aromatic C-H and C=C stretching and bending modes from the benzene ring.

DFT calculations on related benzothiazole structures have shown good agreement between theoretical and experimental vibrational spectra, allowing for a detailed assignment of the observed bands. A similar correlative study for 5-Hydroxybenzo[d]thiazole-2(3H)-thione would be invaluable for its structural characterization.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. This technique provides a detailed view of the dynamic behavior of a compound and its interactions with biological targets, which is essential for understanding its mechanism of action. physchemres.org For derivatives of the benzothiazole scaffold, MD simulations have been instrumental in assessing their stability within the binding sites of target proteins. nih.govnih.gov

The stability of a ligand-protein complex is a key determinant of a drug's efficacy. MD simulations can evaluate this stability by monitoring metrics such as the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) over the simulation period.

In studies on related thiazole derivatives, MD simulations have been performed to confirm the stability of the compounds within the active sites of their respective protein targets. physchemres.orgnih.gov For instance, in a study of novel 6-hydroxybenzothiazole-2-carboxamide derivatives, a potent compound was shown to be stable in its binding to the MAO-B receptor, with RMSD values fluctuating between a narrow range of 1.0 and 2.0 Å, indicating significant conformational stability. nih.gov Similarly, simulations of other thiazole derivatives as potential inhibitors for Pseudomonas aeruginosa showed that the compounds remained within the binding site of the LasR receptor throughout the simulation, with RMSD and RMSF values below 2 nm. nih.govnih.gov These simulations demonstrate the compound's ability to maintain a stable binding pose, which is crucial for its inhibitory function. dntb.gov.ua

The insights from these simulations on related structures suggest that a molecular dynamics study of 5-Hydroxybenzo[d]thiazole-2(3H)-thione would be invaluable. Such a study would involve placing the compound into the active site of a relevant biological target and simulating its dynamic behavior over a period, typically nanoseconds. physchemres.orgdntb.gov.ua The resulting trajectory would reveal the stability of the key interactions and the conformational changes the molecule undergoes to adapt to the binding pocket.

Table 1: Representative Data from Molecular Dynamics Simulations of Thiazole Derivatives

Parameter Value/Observation Significance Reference
Simulation Time 50-100 ns Provides a sufficient timescale to evaluate the stability of the ligand-protein complex. physchemres.orgdntb.gov.ua
RMSD Fluctuations typically < 2.0 Å Low RMSD values indicate that the ligand does not diffuse away from the binding site and maintains a stable conformation. nih.govnih.gov
RMSF Fluctuations typically < 2.0 nm Low RMSF values for ligand atoms indicate minimal movement and a stable interaction with the protein. nih.gov

| Protein-Ligand Interactions | Stable hydrogen bonds and hydrophobic contacts | Demonstrates the persistence of key binding interactions throughout the simulation. | physchemres.orgnih.gov |

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) is a theoretical model that uses the topology of the electron density to analyze chemical systems. While specific QTAIM analyses for 5-Hydroxybenzo[d]thiazole-2(3H)-thione are not detailed in the available literature, this method is often employed alongside Density Functional Theory (DFT) calculations to characterize the nature of chemical bonds and intermolecular interactions. dntb.gov.uanih.gov

QTAIM analysis can determine the electron density at bond critical points (BCPs), which provides quantitative information about bond strength and type (covalent or electrostatic). For a molecule like 5-Hydroxybenzo[d]thiazole-2(3H)-thione, QTAIM could be used to:

Analyze the electronic nature of the thiazole ring and its substituents.

Characterize the intramolecular hydrogen bonds.

Investigate the strength and nature of intermolecular interactions when the molecule is bound to a receptor.

DFT studies on related polythiophenes containing benzothiazole have been used to evaluate electronic properties and structural characteristics, which in turn helps in understanding the material's conductivity and band gap. nih.gov Such theoretical calculations provide a foundation upon which a more detailed QTAIM analysis could be built to dissect the specific atomic and bond-level properties of the molecule.

In Silico ADME/Tox Prediction for Compound Optimization

In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) and Toxicity (Tox) properties is a critical step in modern drug discovery. pensoft.net These computational models allow for the early assessment of a compound's drug-likeness and potential liabilities, helping to prioritize candidates for synthesis and further testing. physchemres.orgnih.gov

For various benzothiazole and thiazole derivatives, in silico ADME/Tox studies have been conducted to evaluate their pharmacokinetic profiles. researchgate.netnih.gov These studies typically assess compliance with established rules for drug-likeness, such as Lipinski's Rule of Five and Veber's Rule. Predictions often cover parameters like gastrointestinal (GI) absorption, blood-brain barrier (BBB) penetration, interaction with cytochrome P450 (CYP) enzymes, and potential toxicity risks like hERG inhibition. researchgate.netresearchgate.net

For example, a study on 2-hydroxy benzothiazole-based 1,3,4-oxadiazole (B1194373) derivatives showed that the synthesized compounds generally complied with Lipinski's rule, suggesting good drug-likeness. researchgate.net The predictions also indicated good intestinal absorption for the compounds. researchgate.net In another study on thiazole Schiff base derivatives, in silico ADMET predictions validated their potential for oral bioavailability. nih.gov

Applying these predictive models to 5-Hydroxybenzo[d]thiazole-2(3H)-thione would provide valuable forecasts of its pharmacokinetic behavior. By calculating properties such as molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors, its potential as an orally available drug can be estimated. This information is vital for optimizing the lead compound to improve its ADME/Tox profile.

Table 2: Representative In Silico ADME/Tox Predictions for Benzothiazole Analogs

Property Predicted Value/Outcome Implication for Drug Development Reference
Lipinski's Rule of 5 Compliant Good potential for oral bioavailability and drug-likeness. researchgate.net
Veber's Rule Compliant Suggests good intestinal absorption. researchgate.net
GI Absorption High Indicates the compound is likely to be well-absorbed from the gut. pensoft.net
BBB Permeation No/Low Suggests the compound may not cross into the central nervous system, which can be desirable to avoid CNS side effects. pensoft.net
CYP450 Inhibition Inhibitor of specific isoforms (e.g., CYP2C9, CYP2C19) Provides early warning of potential drug-drug interactions. pensoft.net
hERG Inhibition Favorable (low risk) Lower risk of cardiotoxicity. researchgate.net

| Human Intestinal Absorption | >70% | Indicates high absorption in the human intestine. | researchgate.net |

Table 3: List of Mentioned Chemical Compounds

Compound Name
5-Hydroxybenzo[d]thiazole-2(3H)-thione
6-hydroxybenzothiazole-2-carboxamide
Thiazole
2-hydroxy benzothiazole
1,3,4-oxadiazole

Future Research Directions and Therapeutic Potential

Design of Novel Multi-Targeted Agents Based on the Benzothiazole-2(3H)-thione Scaffold

The complexity of multifactorial diseases such as cancer and neurodegenerative disorders necessitates the development of multi-target-directed ligands (MTDLs) that can modulate several disease-related pathways simultaneously. The benzothiazole-2(3H)-thione scaffold is an ideal starting point for designing such agents. rsc.orgresearchgate.net

Future research will likely focus on creating hybrid molecules that combine the benzothiazole-2(3H)-thione core with other pharmacophores to achieve a synergistic therapeutic effect. For instance, derivatives have been designed as triple-functional agents for Alzheimer's disease by interfering with Aβ aggregation, oxidative stress, and metal dyshomeostasis. rsc.org In cancer therapy, inhibiting multiple pathways, such as receptor tyrosine kinases (e.g., EGFR, VEGFR-2) and enzymes involved in cell division like tubulin, is a promising strategy. researchgate.netnih.gov The hydroxyl group of 5-Hydroxybenzo[d]thiazole-2(3H)-thione can serve as a key attachment point for linkers connecting to other active moieties, while the thione group can be involved in metal chelation or hydrogen bonding interactions within target proteins.

Table 1: Examples of Multi-Targeted Benzothiazole (B30560) Derivatives and Their Activities

Derivative ClassTargeted ActivitiesTherapeutic Area
Benzothiazole-ThT HybridsAβ aggregation inhibition, antioxidant, biometal chelationAlzheimer's Disease rsc.org
Benzothiazole-Triazole HybridsTubulin polymerization inhibition, antiproliferativeCancer researchgate.net
Thiazole-Based DerivativesEGFR/VEGFR-2 inhibition, antioxidant, antibacterialCancer, Infectious Diseases nih.gov
Benzothiazole-HydrazonesMAO-B inhibition, antioxidantNeurodegenerative Diseases nih.gov

Exploration of New Biological Activities and Therapeutic Applications

The benzothiazole nucleus is associated with a vast spectrum of pharmacological effects, and future studies are expected to uncover new therapeutic applications for its derivatives. mdpi.comnih.gov While anticancer and antimicrobial activities are well-documented, the potential in other areas is an active field of research. nih.govresearchgate.net

Systematic screening of 5-Hydroxybenzo[d]thiazole-2(3H)-thione and its derivatives against a wider range of biological targets could reveal novel activities. For example, derivatives of the related benzo[d]thiazol-2(3H)-one have shown antidepressant and anticonvulsant effects in animal models. mdpi.com The immunomodulatory potential of benzothiazole derivatives has also been reported, suggesting applications in autoimmune disorders. nih.gov Furthermore, given that some derivatives exhibit potent and selective inhibition of enzymes like monoamine oxidase (MAO), exploring their utility in neurological and psychiatric disorders is a logical next step. nih.gov The broad-spectrum antiviral activity against viruses like the Tobacco Mosaic Virus (TMV) also opens avenues for agricultural applications. nih.gov

Table 2: Investigated and Potential Biological Activities of the Benzothiazole Scaffold

Biological ActivityExamples of Mechanisms/TargetsPotential Therapeutic Application
AnticancerTyrosine kinase inhibition, Topoisomerase inhibition, Tubulin polymerization inhibition researchgate.netnih.govOncology nih.gov
AntimicrobialInhibition of essential bacterial enzymes (e.g., DNA gyrase) nih.govresearchgate.netInfectious Diseases
AntidepressantModulation of central nervous system pathways mdpi.comPsychiatry
Anti-inflammatoryInhibition of inflammatory mediators, CB2 agonism mdpi.comnih.govInflammatory Disorders
MAO InhibitionSelective inhibition of MAO-A or MAO-B nih.govParkinson's Disease, Depression
AntiviralInhibition of viral replication nih.govVirology, Agrochemicals
ImmunomodulatoryModulation of immune cell responses nih.govAutoimmune Diseases

Advanced Computational Modeling for Lead Optimization

Computational chemistry plays a pivotal role in modern drug discovery, enabling the rational design and optimization of lead compounds. For the 5-Hydroxybenzo[d]thiazole-2(3H)-thione scaffold, advanced computational modeling will be indispensable for accelerating the development of potent and selective inhibitors.

Techniques such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking are already being used to understand the structural requirements for the biological activity of benzothiazole derivatives. nih.govresearchgate.net Docking studies have been employed to elucidate the binding modes of benzothiazole-hydrazone derivatives within the active site of MAO-B, revealing key interactions with amino acid residues like Tyr435 and Ile199. nih.gov These insights are crucial for designing new analogs with improved affinity and selectivity. Future efforts will likely involve more sophisticated methods like molecular dynamics simulations to study the dynamic behavior of the ligand-receptor complex and free energy calculations to more accurately predict binding affinities. These computational approaches will guide the synthetic efforts, prioritizing compounds with the highest predicted activity and most favorable drug-like properties, thereby saving time and resources. researchgate.net

Development of Robust and Scalable Synthetic Routes

To translate a promising compound from the laboratory to clinical or commercial use, the development of efficient, cost-effective, and scalable synthetic methods is paramount. While numerous synthetic routes to benzothiazole derivatives exist, not all are amenable to large-scale production. researchgate.net

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 5-Hydroxybenzo[d]thiazole-2(3H)-thione to improve yield and purity?

  • Methodological Answer : The compound can be synthesized via cyclization reactions using 2-aminothiophenol derivatives and carbonyl-containing reagents under acidic or basic conditions. For example, thiourea and substituted benzaldehydes in ethanol or acetonitrile with catalytic HCl can yield the thiazole-thione core. Reaction optimization may involve adjusting solvent polarity (e.g., ethanol vs. acetonitrile), temperature (70–90°C), and stoichiometry of reagents. Post-synthesis purification via recrystallization or column chromatography is critical to isolate high-purity products .

Q. What analytical techniques are essential for characterizing 5-Hydroxybenzo[d]thiazole-2(3H)-thione and its derivatives?

  • Methodological Answer :

  • Spectroscopy :
  • FT-IR : Confirm the presence of thione (C=S, ~1150–1250 cm⁻¹) and hydroxyl (O-H, ~3200–3600 cm⁻¹) groups .
  • NMR : ¹H NMR identifies aromatic protons (δ 6.5–8.5 ppm) and hydroxyl protons (broad peak at δ ~9–10 ppm). ¹³C NMR resolves the thione carbon (δ ~160–180 ppm) .
  • Mass Spectrometry : High-resolution MS (e.g., ESI-MS) verifies molecular weight and fragmentation patterns .
  • X-ray Diffraction : Single-crystal XRD determines molecular geometry and hydrogen-bonding interactions .

Q. How can researchers perform preliminary screening of biological activities for this compound?

  • Methodological Answer :

  • Antimicrobial Assays : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Minimum inhibitory concentration (MIC) values are determined after 24-hour incubation .
  • Anticancer Screening : Evaluate cytotoxicity via MTT assay on cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer). Calculate IC₅₀ values and compare with positive controls (e.g., doxorubicin) .

Advanced Research Questions

Q. What strategies are effective for structure-activity relationship (SAR) studies of 5-Hydroxybenzo[d]thiazole-2(3H)-thione derivatives?

  • Methodological Answer :

  • Functional Group Modifications : Introduce substituents (e.g., halogens, alkyl chains) at the 5-hydroxy or adjacent positions via nucleophilic substitution or coupling reactions. For example, S-alkylation of the thione group can alter lipophilicity .
  • Biological Testing : Compare modified derivatives in dose-response assays to identify critical functional groups. A 2021 study showed that halogenation (e.g., Br at position 6) enhanced anticancer activity by 40% compared to the parent compound .

Q. How can mechanistic pathways (e.g., apoptosis induction, enzyme inhibition) be investigated for this compound?

  • Methodological Answer :

  • Apoptosis Assays : Use flow cytometry with Annexin V/PI staining to quantify apoptotic cells. Western blotting can confirm caspase-3/7 activation and PARP cleavage .
  • Enzyme Inhibition Studies : Perform kinetic assays (e.g., spectrophotometric methods) to test inhibition of target enzymes (e.g., kinases, cyclooxygenase). Molecular docking (AutoDock Vina) predicts binding modes to active sites .

Q. What computational approaches are suitable for analyzing the electronic properties of 5-Hydroxybenzo[d]thiazole-2(3H)-thione?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level to compute HOMO-LUMO gaps, global reactivity descriptors (e.g., electronegativity, chemical hardness), and Fukui indices for nucleophilic/electrophilic sites .
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., water, DMSO) on tautomerism (thione-thiol equilibrium) using GROMACS .

Q. How should researchers address contradictions in experimental data (e.g., conflicting bioactivity results across studies)?

  • Methodological Answer :

  • Reproducibility Checks : Replicate experiments under standardized conditions (e.g., cell line passage number, solvent purity).
  • Meta-Analysis : Compare datasets from multiple studies (e.g., PubChem BioAssay) to identify outliers. For instance, discrepancies in IC₅₀ values may arise from variations in cell viability assay protocols .
  • Cross-Validation : Combine in vitro assays with in silico predictions (e.g., QSAR models) to validate bioactivity trends .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.